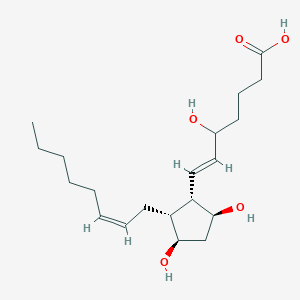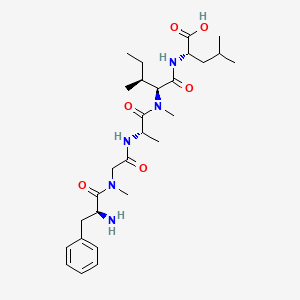
F(N-Me)GA(N-Me)IL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F(N-Me)GA(N-Me)IL involves the double N-methylation of the partial islet amyloid polypeptide sequence. The process typically includes the following steps:
Peptide Synthesis: The initial peptide sequence is synthesized using solid-phase peptide synthesis.
N-Methylation: The peptide is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for large-scale production.
Purification: The synthesized peptide is purified using high-performance liquid chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
F(N-Me)GA(N-Me)IL primarily undergoes the following types of reactions:
Substitution Reactions: The N-methyl groups can be substituted under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide
Major Products
Substituted Derivatives: Products formed by substitution of the N-methyl groups.
Hydrolyzed Peptides: Smaller peptide fragments formed by hydrolysis
Scientific Research Applications
F(N-Me)GA(N-Me)IL has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide interactions and modifications.
Biology: Investigated for its role in inhibiting amyloid formation, which is relevant to diseases like Alzheimer’s
Medicine: Potential therapeutic applications in preventing amyloid-related diseases.
Industry: Utilized in the development of peptide-based materials and drugs
Mechanism of Action
F(N-Me)GA(N-Me)IL exerts its effects by interacting with the native islet amyloid polypeptide sequences to inhibit amyloid formation. The double N-methylation prevents the formation of β-sheet structures, thereby reducing amyloidogenicity and cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
N-Methylated Peptides: Other peptides with N-methylation that exhibit similar properties.
Islet Amyloid Polypeptide Derivatives: Derivatives of the islet amyloid polypeptide sequence
Uniqueness
F(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which significantly reduces its amyloidogenicity and cytotoxicity compared to other similar compounds .
Properties
Molecular Formula |
C28H45N5O6 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1 |
InChI Key |
LNLASHQISXSIET-JHWWHNMOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


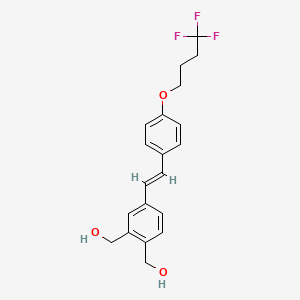

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)

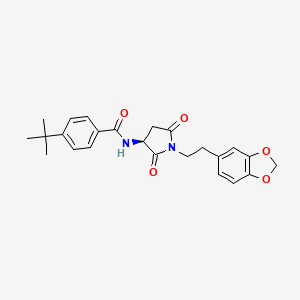
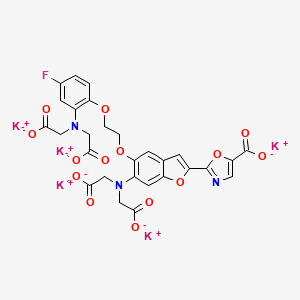
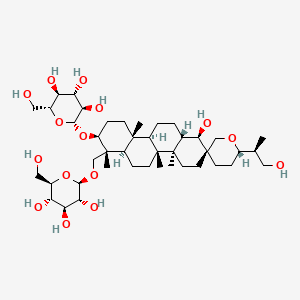
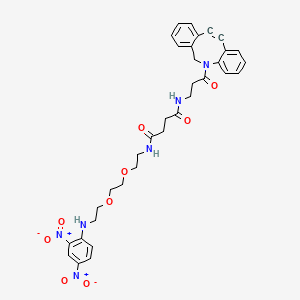
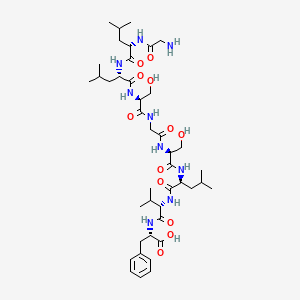
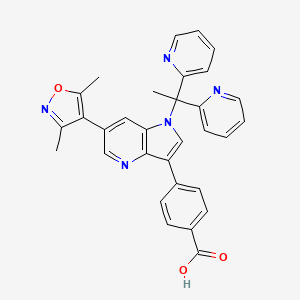
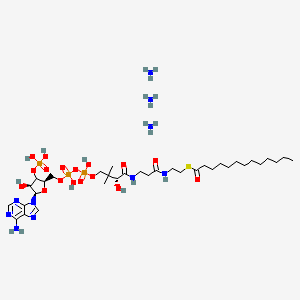
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
